molecular formula C8H7N5O2 B2720155 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine CAS No. 924858-76-4

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine

Cat. No.: B2720155
CAS No.: 924858-76-4
M. Wt: 205.177
InChI Key: SUOITAFESDPBJF-UHFFFAOYSA-N
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Description

6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine is a heterocyclic compound featuring a benzodioxole core substituted with an amine group at position 5 and a 1H-tetrazole ring at position 5. This structural combination is of interest in pharmaceutical and materials science due to tetrazole’s bioisosteric relationship with carboxylic acids and its metabolic stability .

The compound’s molecular formula is C₉H₇N₅O₂ (calculated based on structural analogs in and ), with a molecular weight of 241.20 g/mol.

Properties

IUPAC Name

6-(tetrazol-1-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-1-7-8(15-4-14-7)2-6(5)13-3-10-11-12-13/h1-3H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOITAFESDPBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction can be carried out in water, making it environmentally friendly. Another method involves the use of triethyl orthoformate and sodium azide .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, the use of microwave-assisted synthesis could be explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the benzodioxole moiety.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit the activity of certain enzymes or modulate receptor activity, leading to various biological effects . The benzodioxole moiety may also contribute to the compound’s activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-(1H-Tetrazol-1-yl)-1,3-benzodioxol-5-amine 1H-Tetrazol-1-yl C₉H₇N₅O₂ 241.20 Pharmacological potential (e.g., CNS agents)
6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine Pyrrole C₁₁H₁₀N₂O₂ 202.21 Neurochemical/psychoactive applications
6-Propyl-1,3-benzodioxol-5-amine Propyl C₁₀H₁₃NO₂ 179.22 Screening compound for drug discovery
4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-amine hydrobromide Thiazole C₁₀H₈BrN₂O₂S 307.15 Ionic interactions, potential kinase inhibition
6-(Trifluoromethyl)-1H-indazol-5-amine Trifluoromethyl (indazole) C₈H₆F₃N₃ 201.15 High electronegativity, agrochemical applications

Key Observations:

The pyrrole analog’s lower molecular weight (202.21 vs. 241.20 g/mol) may improve bioavailability .

Electron-Withdrawing Effects : The trifluoromethyl group in 6-(trifluoromethyl)-1H-indazol-5-amine () introduces strong electron-withdrawing effects, contrasting with the electron-donating benzodioxole. This may enhance binding to hydrophobic enzyme pockets .

Synthetic Accessibility : Propyl-substituted derivatives () are synthesized via straightforward alkylation, whereas tetrazole incorporation (as in ) requires azide-cyanamide cyclization or Huisgen cycloaddition, which are more complex .

Pharmacological and Chemical Reactivity

Table 2: Functional Group Impact on Reactivity

Functional Group Reactivity Profile Biological Interactions
1H-Tetrazole pH-sensitive tautomerism; forms coordination complexes Binds to metal ions, mimics carboxylates
Pyrrole Aromatic π-stacking; moderate hydrogen bonding Targets neurotransmitter receptors
Thiazole Sulfur-mediated redox activity; planar structure Inhibits kinases via ATP-binding pocket
Trifluoromethyl Hydrophobic; resists metabolic oxidation Enhances membrane permeability
  • Tetrazole vs. Thiazole : The thiazole-containing compound in exhibits sulfur-driven redox behavior, unlike tetrazole’s nitrogen-rich coordination. This makes thiazole derivatives more suited for targeting cysteine residues in enzymes .
  • Propyl vs. Aromatic Substituents : The propyl group in increases lipophilicity (logP ≈ 2.5), favoring blood-brain barrier penetration compared to polar tetrazoles (logP ≈ 0.8) .

Biological Activity

6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is a compound characterized by the presence of a tetrazole ring and a benzodioxole moiety. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The compound's ability to interact with various biological targets positions it as a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom, which can participate in diverse chemical reactions.
  • Benzodioxole Moiety : A fused benzene and dioxole ring that enhances the compound's stability and reactivity.

This combination allows for unique interactions with biological systems, making it a versatile compound in drug discovery.

The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids. This mimicry enables the compound to bind to various enzymes and receptors, modulating their activity. Such interactions can lead to inhibition of specific enzymatic pathways or modulation of receptor-mediated signaling.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the tetrazole group enhances its interaction with microbial targets, leading to inhibition of growth in various bacterial strains.

Anticancer Potential

The compound has shown promise in cancer research, particularly due to its ability to interfere with cancer cell signaling pathways. In vitro studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic factors.

Neuropharmacological Effects

There is emerging evidence that compounds similar to this compound may interact with neuropeptide receptors. This interaction suggests potential applications in treating neurological disorders by modulating neuropeptide activity.

Case Studies

Several case studies have highlighted the biological activity of tetrazole-containing compounds, including:

  • Antimicrobial Studies : A series of experiments demonstrated that derivatives of tetrazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to disruption of bacterial cell wall synthesis.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines showed that this compound could reduce cell viability significantly compared to control groups. The IC50 values indicated potent activity at low concentrations.
  • Neuropharmacological Assessment : Behavioral studies in animal models revealed that compounds with similar structures could alter anxiety-like behaviors, suggesting potential anxiolytic effects.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1H-tetrazoleSimple tetrazole ringLimited biological activity
BenzodioxoleFused benzene-dioxoleVarious pharmacological effects
2-(1H-tetrazol-1-yl)phenylcarboxamideTetrazole ring with phenyl groupPotential JAK inhibitor

The combination of both tetrazole and benzodioxole moieties in this compound imparts distinct properties not found in simpler analogs.

Q & A

Q. How can isotopic labeling (¹⁵N/²H) aid mechanistic studies?

  • Application : Synthesize ¹⁵N-labeled tetrazole to track metabolic pathways (e.g., in vivo studies) or ²H-labeled benzodioxol for NMR kinetic analysis of degradation .

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